Benzothiazole, 2-(4-aminopyrazol-1-yl)-
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Overview
Description
Benzothiazole, 2-(4-aminopyrazol-1-yl)-: is a heterocyclic compound that contains both benzothiazole and pyrazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For the specific synthesis of Benzothiazole, 2-(4-aminopyrazol-1-yl)-, a common method involves the reaction of 2-aminothiophenol with 4-aminopyrazole under appropriate conditions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly solvents and catalysts. For instance, the use of ammonium chloride as a catalyst in a methanol-water mixed solvent has been reported to yield high amounts of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2-(4-aminopyrazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Benzothiazole sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Benzothiazole, 2-(4-aminopyrazol-1-yl)- is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria .
Medicine: This compound has shown promise in the development of anticancer agents, particularly in targeting specific cancer cell lines .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry and as corrosion inhibitors .
Mechanism of Action
The mechanism of action of Benzothiazole, 2-(4-aminopyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . In anticancer research, it targets specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Aminopyridin-1-yl)benzothiazole
Comparison: Compared to these similar compounds, Benzothiazole, 2-(4-aminopyrazol-1-yl)- exhibits unique properties due to the presence of the pyrazole moiety, which enhances its biological activity and specificity . This makes it a valuable compound in the development of new therapeutic agents.
Properties
CAS No. |
28469-10-5 |
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Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H8N4S/c11-7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)15-10/h1-6H,11H2 |
InChI Key |
FHXOZUQFLXSUIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)N |
Origin of Product |
United States |
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